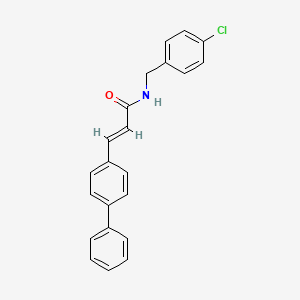

3-(1,1'-Biphenyl)-4-YL-N-(4-chlorobenzyl)acrylamide

Descripción

Propiedades

IUPAC Name |

(E)-N-[(4-chlorophenyl)methyl]-3-(4-phenylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClNO/c23-21-13-8-18(9-14-21)16-24-22(25)15-10-17-6-11-20(12-7-17)19-4-2-1-3-5-19/h1-15H,16H2,(H,24,25)/b15-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNRVPDUWXDJVNJ-XNTDXEJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)NCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)NCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1’-Biphenyl)-4-YL-N-(4-chlorobenzyl)acrylamide typically involves the following steps:

Formation of Biphenyl Group: The biphenyl group can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.

Attachment of Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with an amine.

Formation of Acrylamide Moiety: The acrylamide moiety can be formed through the reaction of an acrylate ester with an amine, followed by hydrolysis.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, but with optimized parameters for higher yield and purity. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Análisis De Reacciones Químicas

Types of Reactions

3-(1,1’-Biphenyl)-4-YL-N-(4-chlorobenzyl)acrylamide can undergo various types of chemical reactions, including:

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted biphenyl derivatives.

Aplicaciones Científicas De Investigación

3-(1,1’-Biphenyl)-4-YL-N-(4-chlorobenzyl)acrylamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of polymers.

Mecanismo De Acción

The mechanism of action of 3-(1,1’-Biphenyl)-4-YL-N-(4-chlorobenzyl)acrylamide involves its interaction with specific molecular targets and pathways. The biphenyl and chlorobenzyl groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects . The acrylamide moiety can form covalent bonds with nucleophilic sites in proteins, affecting their function .

Comparación Con Compuestos Similares

Comparison with Similar Acrylamide Derivatives

Substituent Variations and Physicochemical Properties

Alkyl and Aromatic Substituents

3-(4-tert-Butylphenyl)-3-(2-chloropyridin-4-yl)-N-(3,4-dimethoxyphenethyl)acrylamide (Compound 11i)

- Substituents: 4-tert-butylphenyl, 2-chloropyridinyl, and 3,4-dimethoxyphenethyl groups.

- Yield: 53%; Melting Point: 146–148°C.

- Key Differences : The tert-butyl group increases steric bulk and hydrophobicity, while the dimethoxyphenethyl group introduces polar methoxy residues. These modifications likely enhance solubility in organic solvents compared to the biphenyl-chlorobenzyl analogue .

- N-(4-Chloro-benzyl)-3-(3-nitro-phenyl)-acrylamide Substituents: 3-nitrophenyl (electron-withdrawing) and 4-chlorobenzyl. Molecular Weight: 316.747 g/mol. This contrasts with the electron-neutral biphenyl group in the target compound .

Sulfonamide and Cyano Derivatives

- 2-Cyano-3-(4-bromophenyl)-N-(4-sulfamoylphenyl)acrylamide (Compound 22) Substituents: 4-bromophenyl, cyano, and sulfamoyl groups. Melting Point: 233.3°C; IR Peaks: 2219 cm⁻¹ (C≡N), 1689 cm⁻¹ (C=O). Key Differences: The sulfamoyl group introduces hydrogen-bonding capacity, improving aqueous solubility. The cyano group reduces electron density on the acrylamide backbone, altering electronic properties .

Heterocyclic and Organometallic Analogues

- N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-yl)-3-(3,4-dichlorophenyl)acrylamide Substituents: Thiazol ring, 3,4-dichlorophenyl, and 4-chlorobenzyl. Molecular Formula: C₁₉H₁₃Cl₃N₂OS. The additional chlorine atoms increase molecular weight (327.86 g/mol) and lipophilicity compared to the target compound .

- Organotellurium Compounds (B–E) Examples: 3-(Tribromo-λ⁴-tellanyl)-[1,1'-biphenyl]-4-amine. Key Differences: These organometallic derivatives incorporate tellurium or mercury, enabling unique redox properties and coordination chemistry, which are absent in purely organic acrylamides .

Structural Conformation and Crystallography

- N-Benzyl-N-(4-chlorophenyl)acrylamide Dihedral Angles: 80.06° (acrylamide vs. benzene) and 68.91° (acrylamide vs. phenyl). This could influence crystal packing and solubility .

Implications for Research and Development

The structural diversity of acrylamide derivatives highlights the importance of substituent selection in tuning physicochemical and biological properties. For instance:

- Electron-Withdrawing Groups (e.g., nitro, cyano) may enhance reactivity but reduce metabolic stability.

- Bulky Substituents (e.g., tert-butyl, biphenyl) can improve target binding via hydrophobic interactions but may limit solubility.

- Heterocycles (e.g., thiazol) introduce sites for hydrogen bonding and π-stacking, critical for drug-receptor interactions .

Further studies on the target compound should explore its crystallography, solubility, and biological activity to fully leverage its biphenyl-chlorobenzyl architecture.

Actividad Biológica

3-(1,1'-Biphenyl)-4-YL-N-(4-chlorobenzyl)acrylamide, with the CAS number 882083-87-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.

- Molecular Formula : C22H18ClNO

- Molecular Weight : 347.84 g/mol

- Boiling Point : Approximately 588.5 °C (predicted)

- Density : 1.196 g/cm³ (predicted)

- pKa : 14.42 (predicted)

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Biphenyl Group : Achieved through a Suzuki-Miyaura coupling reaction.

- Attachment of the Chlorobenzyl Group : Introduced via nucleophilic substitution reactions.

- Formation of the Acrylamide Moiety : Conducted by reacting an acrylate ester with an amine followed by hydrolysis.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent:

- Cytotoxic Activity : Research indicates that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds tested against the MCF-7 breast cancer cell line showed IC50 values indicating potent activity .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 3 | 1.04 | MCF-7 |

| Reference Compound (CA-4) | Varies | MCF-7 |

- Mechanism of Action : The compound's mechanism involves inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. Flow cytometry analysis demonstrated a significant increase in pre-G1 phase cells and caspase-3 activation, indicative of apoptosis .

Pro-apoptotic Activity

The pro-apoptotic effects have been corroborated by flow cytometry assays showing increased annexin V positivity in treated cells compared to controls. This suggests that the compound induces apoptosis through mitochondrial pathways, similar to other known anticancer agents .

Structure-Activity Relationship (SAR)

The presence of specific substituents on the biphenyl and chlorobenzyl groups significantly influences biological activity:

- Chlorine Substitution : The chlorobenzyl group enhances the compound's stability and reactivity with biological targets.

- Biphenyl Structure : The biphenyl moiety contributes to hydrophobic interactions with cellular membranes, facilitating cellular uptake.

Case Studies

Several studies have explored the biological activity of similar compounds:

- Cytotoxicity Against Cancer Cells : A study comparing various derivatives found that those with similar structures to this compound exhibited varying degrees of cytotoxicity against different cancer cell lines, emphasizing the importance of structural modifications for enhancing efficacy .

- In Vivo Studies : Further investigations are required to evaluate the in vivo efficacy and safety profile of this compound using animal models to substantiate its potential as a therapeutic agent.

Q & A

Q. What are effective synthetic routes for 3-(1,1'-Biphenyl)-4-YL-N-(4-chlorobenzyl)acrylamide?

- Methodological Answer : Two primary synthetic routes have been reported:

- Route 1 : A two-step method using [1,1'-biphenyl]-4-carbaldehyde, tert-butylamine, and acryloyl chloride, yielding 73% after recrystallization. Reaction progress is monitored via TLC, and purity is confirmed by melting point analysis (75.1–77.9°C) .

- Route 2 : A mercury acetate-mediated synthesis involving refluxing 4-amino biphenyl with mercury acetate in ethanol, followed by lithium chloride addition. This achieves a 77% yield, with purity verified via TLC and melting point (170–172°C) .

Q. What analytical techniques are used to confirm the compound’s structure and purity?

- Methodological Answer :

- Thin-Layer Chromatography (TLC) : Monitors reaction progress and intermediate purity .

- Melting Point Analysis : Validates crystalline purity post-synthesis .

- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves molecular geometry, dihedral angles (e.g., 80.06° between acrylamide and benzene rings), and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .

Q. What safety precautions are critical during synthesis and handling?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use gloves, lab coats, and eye protection to avoid skin/eye contact .

- Ventilation : Ensure fume hoods to minimize inhalation of dust/aerosols .

- Storage : Keep containers sealed in dry, cool environments to prevent degradation .

Advanced Research Questions

Q. How can contradictions in crystallographic data be resolved during structural refinement?

- Methodological Answer :

- Software Tools : Use SHELXL for high-resolution refinement, leveraging its robust handling of twinned data and anisotropic displacement parameters .

- Data Validation : Cross-check hydrogen bonding (e.g., C–H⋯O interactions at 2.5–3.0 Å distances) and dihedral angles against computational models (e.g., density functional theory) to resolve ambiguities .

Q. What strategies optimize reaction yields and minimize byproducts in acrylamide synthesis?

- Methodological Answer :

- Stoichiometric Adjustments : Optimize reagent ratios (e.g., acryloyl chloride to amine) to reduce unreacted intermediates .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic attack efficiency .

- Catalysis : Explore piperidine or DBU as bases to accelerate condensation steps .

Q. How do intermolecular interactions influence the compound’s solid-state stability?

- Methodological Answer :

- Crystal Packing Analysis : SC-XRD reveals that weak C–H⋯O (2.8–3.2 Å) and π-π stacking (3.5–4.0 Å) interactions form molecular tapes, enhancing thermal stability .

- Thermogravimetric Analysis (TGA) : Correlate decomposition temperatures (e.g., >200°C) with packing density metrics from crystallographic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.